

# Fundamental Reactivity of Dimethyl Cyanocarbonimidate (DCC)

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## Compound of Interest

Compound Name: *Dimethyl cyanocarbonimidate*

CAS No.: *24771-25-3*

Cat. No.: *B1607175*

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Technical Guide for Synthetic Applications

## Executive Summary: The "Push-Pull" Electrophile

**Dimethyl cyanocarbonimidate** (DCC; CAS 24771-25-3) is a bis-electrophilic N-cyanoguanidine precursor characterized by a unique "push-pull" electronic structure. Unlike its sulfur analog (dimethyl N-cyanodithioiminocarbonate), DCC utilizes methoxide as the leaving group, offering distinct kinetic profiles and solubility advantages in specific medicinal chemistry applications.

Its core utility lies in the stepwise displacement of the two methoxy groups by nucleophiles, allowing for the controlled assembly of unsymmetrical N-cyanoguanidines and complex N-heterocycles (e.g., 1,3,5-triazines, benzimidazoles, and histamine H2 antagonists).

## Structural Analysis & Reactivity Profile

The molecule features a central imidate carbon (

) activated by the electron-withdrawing N-cyano group. This creates a highly electrophilic center susceptible to attack by amines, hydrazines, and amidines.

- Primary Electrophile: The imidate carbon (C=N).
- Leaving Groups: Two methoxy (-OMe) groups. The first displacement is rapid; the second requires elevated temperature or catalysis, enabling regioselective functionalization.
- Resonance Stabilization: The N-cyano group stabilizes the anionic intermediate, facilitating the addition-elimination mechanism.

## Core Mechanism: Stepwise Nucleophilic Substitution

The reactivity of DCC is governed by an Addition-Elimination (

) mechanism.

### Phase 1: Formation of N-Cyanoisoureas

Reaction with one equivalent of a primary amine at ambient temperature (0–25 °C) displaces the first methoxy group.

- Selectivity: High.<sup>[1]</sup> The product, an O-methyl-N-cyanoisourea, is less electrophilic than the starting material due to the electron-donating capability of the newly introduced nitrogen, preventing over-reaction under controlled conditions.

### Phase 2: Formation of N-Cyanoguanidines

Reaction with a second amine (often different from the first) at elevated temperatures (reflux) displaces the second methoxy group.

- Application: This is the standard route for synthesizing histamine H2 receptor antagonists (e.g., Cimetidine analogs) where the N-cyanoguanidine moiety serves as a bioisostere for thiourea.

## Strategic Application: Heterocycle Synthesis

DCC is a "C-N-C" fragment donor. When reacted with binucleophiles, it undergoes double substitution/cyclization to form heterocycles.

## A. Synthesis of 1,3,5-Triazines

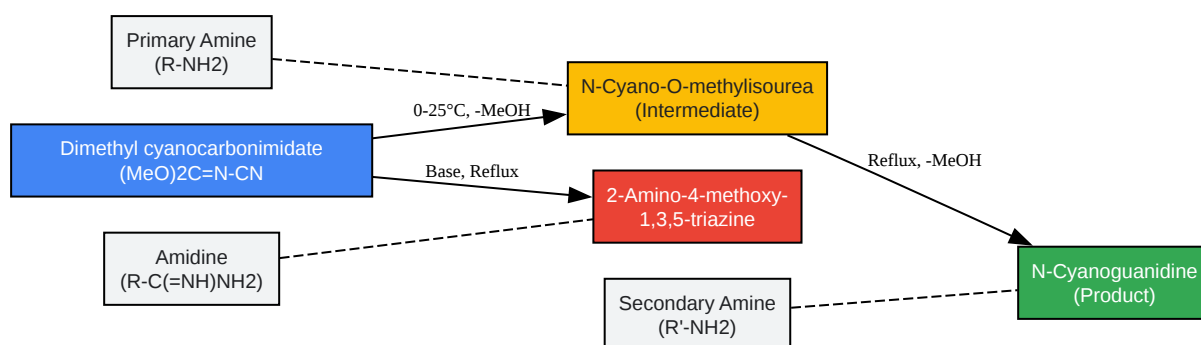
Reaction with amidines yields 2-amino-4-methoxy-1,3,5-triazines.[2] This transformation is critical in agrochemistry (sulfonylurea herbicides) and medicinal chemistry.

- Mechanism: The amidine nitrogen attacks the DCC imidate carbon, followed by intramolecular cyclization and elimination of methanol.
- Protocol Insight: The reaction requires a base (KOH/MeOH) to generate the free amidine from its hydrochloride salt.

## B. Synthesis of Benzimidazoles

Reaction with 1,2-diaminobenzenes (o-phenylenediamines) yields 2-cyanoaminobenzimidazoles or tricyclic systems depending on the stoichiometry and conditions.

## Visualization: Reactivity Pathways



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Figure 1: Divergent synthetic pathways of DCC leading to acyclic guanidines and cyclic triazines.

## Experimental Protocol: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

This protocol validates the bis-electrophilic nature of DCC using acetamidine as the binucleophile.

Reagents:

- **Dimethyl cyanocarbonimidate (DCC):** 11.4 g (1.0 eq)
- Acetamidine hydrochloride: 9.5 g (1.0 eq)
- Potassium Hydroxide (KOH): 6.8 g (1.2 eq)
- Methanol (MeOH): 90 mL total

Step-by-Step Procedure:

- **Preparation of Amidine Base:** In a 250 mL round-bottom flask, dissolve KOH (6.8 g) in MeOH (50 mL). Cool to 10 °C. Add Acetamidine hydrochloride (9.5 g) in one portion. Stir for 15 minutes to generate the free base.
- **Controlled Addition:** Dissolve DCC (11.4 g) in MeOH (40 mL). Add this solution dropwise to the amidine mixture over 30 minutes, maintaining the temperature between 10–15 °C.
  - Why? Exothermic control prevents polymerization of the sensitive DCC.
- **Reaction Phase:** Allow the mixture to warm to 25 °C and stir continuously for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of DCC.
- **Quenching & Isolation:** Pour the reaction mixture into ice water (40 mL). The product will precipitate as a solid.<sup>[2]</sup>
- **Purification:** Filter the solid, wash with cold water (2 x 20 mL) and cold methanol (1 x 10 mL). Dry in a vacuum oven at 70 °C overnight.
- **Yield:** Expected yield ~84% (11.8 g). Appearance: Off-white crystalline solid.

## Comparative Analysis: Oxygen vs. Sulfur Analogs

Researchers often choose between DCC (Oxygen) and Dimethyl N-cyanodithioiminocarbonate (Sulfur).

Feature	Dimethyl cyanocarbonimidate (MeO)	Dimethyl N-cyanodithioiminocarbonate (MeS)
Leaving Group	Methoxide (-OMe)	Methanethiolate (-SMe)
Reactivity	Moderate; easier to control mono-substitution.	High; -SMe is a better leaving group.
Byproduct	Methanol (Low toxicity, easy removal).	Methyl mercaptan (Toxic, stench, requires scrubbing).
Solubility	Higher water/alcohol solubility.	Lipophilic; requires organic solvents.
Primary Use	Triazine synthesis, delicate amines.	Cimetidine synthesis, bulk manufacturing.

## References

- Cimetidine Synthesis and Analogues. European Patent EP0279161A2.
- Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. Available at: [\[Link\]](#)
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